7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
7-Methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused pyridine-triazinone core. The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is characterized by a rigid planar structure that prevents tautomerization, enhancing stability and making it suitable for applications in medicinal chemistry and materials science . The substituents at positions 2 (methylsulfanyl) and 7 (methyl) confer distinct electronic and steric properties.
Synthetic routes for analogous compounds often involve palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling functionalization at position 7 with aryl or heteroaryl groups .
Properties
IUPAC Name |
7-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-3-4-7-10-8(14-2)11-9(13)12(7)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJVVIZMWNEOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, with CAS Number 1566926-24-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
- Chemical Formula : C₉H₉N₃OS
- Molecular Weight : 207.25 g/mol
- Structural Features : The compound features a pyrido[1,2-a][1,3,5]triazine core, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of triazine compounds exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in various cancer cell lines. The following table summarizes the findings related to the antiproliferative effects of 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one and its derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 7-methyl-2-(methylsulfanyl)-4H-pyrido... | DLD-1 | TBD | Induction of apoptosis |
| 7-methyl-2-(methylsulfanyl)-4H-pyrido... | HT-29 | TBD | Activation of caspase pathways |
| Related triazine derivatives | Various | 0.39 - 0.74 | Mitochondrial membrane potential loss |
The mechanisms through which 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to activate the extrinsic apoptotic pathway by increasing the activity of caspase-8 in colorectal cancer cells (DLD-1 and HT-29) .
- Mitochondrial Dysfunction : Exposure to this compound results in the loss of mitochondrial membrane potential, which is a critical event in the initiation of apoptosis .
- p53 Pathway Interaction : Interestingly, studies suggest that the compound's effects on apoptosis may not be strictly dependent on p53 status in the tested cell lines .
Case Studies
In one notable study involving the synthesis and evaluation of various triazine derivatives, it was found that compounds similar to 7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one demonstrated significant antiproliferative activity against cancer cell lines such as breast and colon cancer . The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Physicochemical Properties
Melting Points and Solubility
- 7-Methyl-2-(methylsulfanyl)-4H-pyrido... : Melting point data are unavailable, but methyl groups likely reduce crystallinity compared to halogenated analogs.
- 2-Diethylamino-7-(2’-thiophenyl)-4H-pyrido...: mp 146°C; moderate solubility in DMSO due to thiophenyl group .
- 2-Amino-6-methyl-4H-pyrido...: mp >260°C; low solubility in organic solvents, attributed to hydrogen bonding from the amino group .
Spectral Data
- ¹³C NMR Shifts: Methylsulfanyl group (position 2): Expected δ ~12–16 ppm (similar to 2-diethylamino analogs ). Pyridine carbons: δ ~120–160 ppm, consistent with rigid aromatic systems .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~232–300) align with analogs bearing alkyl/aryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
